molecular formula C15H7ClN2O B4899528 6-Chlorobenzo[e]perimidin-7-one

6-Chlorobenzo[e]perimidin-7-one

Cat. No.: B4899528
M. Wt: 266.68 g/mol
InChI Key: XSGYLMVSAOTCBG-UHFFFAOYSA-N
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Description

6-Chlorobenzo[e]perimidin-7-one is a heterocyclic compound featuring a fused benzo-perimidinone scaffold with a chlorine substituent at the 6-position. It belongs to a class of chromophore-modified anthracenediones, designed to reduce peroxidation activity and associated cardiotoxicity compared to earlier anthraquinone-based drugs like mitoxantrone . This compound and its derivatives exhibit potent antineoplastic activity, particularly against leukemia cell lines (e.g., L1210, HL60) and multidrug-resistant (MDR) cancers . Its synthesis typically involves reactions of 6-amino- or 6-hydroxy-7H-benzo[e]perimidin-7-one with alkylamines or halogenating agents .

Properties

IUPAC Name

6-chlorobenzo[e]perimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClN2O/c16-10-5-6-11-13-12(10)15(19)9-4-2-1-3-8(9)14(13)18-7-17-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGYLMVSAOTCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NC4=C3C(=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[e]perimidin-7-one typically involves the condensation of 1,8-naphthalenediamine with carbonyl compounds under acidic conditions. Various catalysts such as acid, metal, and nanocatalysts can be used to facilitate the reaction. Microwave-assisted synthesis has also been explored to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[e]perimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Chlorobenzo[e]perimidin-7-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[e]perimidin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Substituents : The biological and physicochemical properties of benzo[e]perimidin-7-ones are highly dependent on substituents at the 6-position.

Compound Substituent(s) Key Properties Biological Activity Source
6-Chlorobenzo[e]perimidin-7-one Cl at C6 Enhanced DNA intercalation; moderate reactivity in coupling reactions Cytotoxic against L1210, HL60; partial MDR resistance
6-Amino-7H-benzo[e]perimidin-7-one NH₂ at C6 Improved hydrogen-bonding capacity; lower logP Glycogen synthase-3 inhibition (IC₅₀ = 1.63 µM)
8,11-Dihydroxy-6-amino-7H-benzo[e]perimidin-7-one NH₂ at C6; OH at C8, C11 Increased hydrophilicity; redox-active hydroxyl groups Superior MDR reversal (e.g., %T/C = 196 in P388 leukemia; resistance factor = 1.1)
4-Bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one Br at C4; cyclohexylamino at C6 Higher molar mass (408.29 g/mol); lipophilic Pending biological data; used in structure-activity relationship studies

Notable Findings:

  • Chlorine vs. Amino Groups: The chloro substituent enhances electron deficiency, reducing reactivity in C-O coupling reactions compared to electron-rich analogues like 11-amino-9-mercapto-8,10-diazabenzo[a]phenoxazin-5-one (yields: 68% vs. 99% in naphthol couplings) .
  • Hydroxyl Groups : Dihydroxy derivatives (e.g., compound 6a in ) exhibit improved water solubility and retain activity in MDR cell lines (e.g., A2780/Dx), unlike mitoxantrone.
  • Halogen Effects: Bromine at C4 (vs.
Comparison with Related Scaffolds

2.2.1. Phenoxazinones

  • 6-Chlorobenzo[a]phenoxazin-5-one: The chloro group reduces electron density, leading to lower yields (68%) in catalytic C-O couplings compared to amino- or thiol-substituted phenoxazinones .
  • 11-Amino-9-mercapto-8,10-diazabenzo[a]phenoxazin-5-one: Electron-rich nature enhances coupling efficiency (yield = 99%) due to increased conjugation .

Thiazole- and Thiophene-Containing Analogues

  • 3-(6-Chlorobenzo[d]thiazol-2-yl)-2-arylthiazolidin-4-ones: The chloro-thiazole moiety stabilizes malonate derivatives (e.g., 5fc, 5gr) with melting points ranging from 92–127°C and yields up to 82% . These compounds exhibit diverse bioactivity (antidiabetic, anti-inflammatory) but lack the DNA intercalation capacity of perimidinones .

Pteridine Derivatives

  • 7-Chloro-1,3-dimethyl-6-piperidinolumazine: Chlorine at C7 improves crystallinity (melting point = 156–158°C) but reduces solubility compared to ethanolamino-substituted analogues .

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